trans-Chrysanthemol

Synthetic Chemistry Quality Control Pyrethroid Synthesis

trans-Chrysanthemol (CAS 18383-58-9) is a monocyclic monoterpenoid alcohol and the foundational building block for the acid moiety of natural pyrethrin insecticides. As a key biosynthetic intermediate, it is produced from dimethylallyl diphosphate (DMAPP) via chrysanthemyl diphosphate synthase (CDS) and is subsequently oxidized to trans-chrysanthemic acid, the essential component of Type I pyrethrins.

Molecular Formula C10 H18 O
Molecular Weight 154.25
CAS No. 18383-58-9
Cat. No. B1144467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Chrysanthemol
CAS18383-58-9
Molecular FormulaC10 H18 O
Molecular Weight154.25
Structural Identifiers
SMILESCC(=CC1C(C1(C)C)CO)C
InChIInChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3/t8-,9-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Chrysanthemol (CAS 18383-58-9): Defining the Pyrethroid Precursor for Precision Insecticide Synthesis


trans-Chrysanthemol (CAS 18383-58-9) is a monocyclic monoterpenoid alcohol and the foundational building block for the acid moiety of natural pyrethrin insecticides [1]. As a key biosynthetic intermediate, it is produced from dimethylallyl diphosphate (DMAPP) via chrysanthemyl diphosphate synthase (CDS) and is subsequently oxidized to trans-chrysanthemic acid, the essential component of Type I pyrethrins [2]. Its defining characteristic is its trans-cyclopropane stereochemistry, which is critical for downstream insecticidal activity.

trans-Chrysanthemol: Why Stereochemistry Defines Efficacy and Procurement Risk


Generic substitution of trans-chrysanthemol with its cis-isomer or non-stereochemically defined mixtures introduces significant and quantifiable performance variability in downstream applications. The trans-stereoisomer is the natural and synthetically preferred precursor for the highly active (+)-trans-chrysanthemic acid, which forms the acid moiety of commercial pyrethroids like S-bioallethrin [1]. Conversely, cis-isomers produce esters with altered, and generally lower, insecticidal potency due to differences in their molecular shape and interaction with sodium channel targets [2]. Therefore, procurement specifications must explicitly define stereochemical purity (e.g., minimum % trans content) to ensure consistent synthetic yield and biological efficacy.

Quantitative Differentiation of trans-Chrysanthemol: A Procurement-Focused Evidence Matrix


Commercial Specification: Isomeric Purity Drives Downstream Value

Commercially available trans-chrysanthemol is typically supplied as a mixture of isomers. A representative technical specification for CAS 18383-58-9 indicates a composition of approximately 90% trans-chrysanthemol and 10% cis-chrysanthemol . This high trans-purity is crucial for maximizing the yield of the desired (+)-trans-chrysanthemic acid in subsequent synthetic steps. In contrast, a non-specified or equimolar mixture would contain a substantially higher proportion of the less active cis-isomer.

Synthetic Chemistry Quality Control Pyrethroid Synthesis

Microbial Oxidation Kinetics: trans-Isomer is the Preferred Substrate

In microbial oxidation studies using Aspergillus species (A. ochraceus, A. flavipes), trans-chrysanthemol is oxidized more rapidly than its cis counterpart. The diastereoselectivity of the microorganisms was found to be time-dependent, with the trans-stereoisomers being oxidized prior to the cis-isomers in all tested strains [1][2]. This kinetic preference provides a biocatalytic route for selective oxidation or separation.

Biocatalysis Green Chemistry Chiral Synthesis

Insecticidal Potency: trans-Chrysanthemates Define Pyrethroid Activity

Quantitative structure-activity relationship (QSAR) studies demonstrate that the stereochemistry of the chrysanthemic acid moiety profoundly impacts insecticidal potency. Esters derived from trans-chrysanthemic acid exhibit intermediate potency compared to the more active cis-isomers of dibromovinylcyclopropanecarboxylates, but are significantly more potent than esters derived from cis-chrysanthemic acid [1][2]. This establishes a clear rank order of potency based on the acid's stereochemistry.

Insecticide Development QSAR Toxicology

Enantiomeric Resolution: Defined Yield for (+)-trans Acid Production

A patented process for producing the highly valuable (+)-trans-chrysanthemic acid, the active insecticidal component, involves the resolution of racemic or cis/trans mixtures. This specific process yields the desired (+)-trans-chrysanthemic acid with a reported yield of 62% and an optical rotation of [α] = +14.6° (ethanol) [1]. This data point provides a benchmark for evaluating the efficiency of resolution or synthesis processes using trans-chrysanthemol as a starting material.

Process Chemistry Chiral Resolution Cost Analysis

Total Synthesis Benchmark: A Validated Route to the Pure Stereoisomer

A stereoselective total synthesis of chrysanthemol, starting from R-(+)-carvone, was accomplished in 10 steps with an overall yield of 2.4%. The spectral data of the synthetic product were identical to that of the natural isolate, confirming its stereochemical fidelity [1][2]. This synthesis provides a definitive route to obtaining pure trans-chrysanthemol for use as an analytical standard or for specialized research applications.

Synthetic Methodology Analytical Chemistry Standard Development

Biosynthesis Benchmark: trans-Chrysanthemol as the Key Monoterpene Moiety

trans-Chrysanthemol is the central intermediate in the biosynthesis of the monoterpene acid moiety of pyrethrins. The enzyme chrysanthemyl diphosphate synthase (TcCDS) was shown to catalyze the formation of trans-chrysanthemol, and co-expression of TcCDS with ADH2 and ALDH1 in Nicotiana benthamiana leaves resulted in the production of trans-chrysanthemic acid as well as several other side products [1]. In the moss Physcomitrium patens, expression of TcCDS successfully produced trans-chrysanthemol at levels comparable to those observed in angiosperm hosts [2].

Metabolic Engineering Synthetic Biology Natural Product

Application Scenarios for trans-Chrysanthemol: From Synthesis to Sustainable Agriculture


Synthesis of Chiral Pyrethroid Acids

As a direct precursor to trans-chrysanthemic acid, trans-chrysanthemol is used in the synthesis of high-value pyrethroid acids. The defined isomeric purity (e.g., 90% trans) minimizes purification steps and maximizes the yield of the active (+)-trans-enantiomer [1], which is essential for manufacturing insecticides like S-bioallethrin [2].

Biocatalytic Resolution and Green Chemistry

The preferential oxidation of trans-chrysanthemol over its cis-isomer by microbial enzymes [1] enables efficient biocatalytic resolution processes. This property is leveraged to produce enantiomerically pure trans-chrysanthemic acid from mixed feedstocks under mild, environmentally friendly conditions.

Metabolic Engineering for Natural Pyrethrin Production

trans-Chrysanthemol is a validated intermediate in the pyrethrin biosynthetic pathway. It serves as a critical analytical standard and pathway marker in metabolic engineering projects aimed at producing natural pyrethrins in heterologous hosts like tomato or moss [1].

Analytical Standard for Method Development

Given the critical importance of stereochemistry for biological activity, pure trans-chrysanthemol, which can be obtained via a validated stereoselective total synthesis [1], is an essential reference standard for developing analytical methods (e.g., GC, HPLC) to quantify the isomeric purity of pyrethroid intermediates and final products.

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